molecular formula C12H15BrFN B13539831 4-(5-Bromo-2-fluorobenzyl)piperidine

4-(5-Bromo-2-fluorobenzyl)piperidine

Cat. No.: B13539831
M. Wt: 272.16 g/mol
InChI Key: KXHXVDBZYZOLEX-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorobenzyl)piperidine is an organic compound with the molecular formula C12H15BrFN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a benzyl group substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively. This unique structure imparts specific chemical and physical properties that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorobenzyl)piperidine typically involves the following steps:

    Bromination and Fluorination: The starting material, benzylpiperidine, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the benzyl ring.

    Coupling Reactions: The brominated and fluorinated benzylpiperidine is then subjected to coupling reactions, such as Suzuki–Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key steps include:

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorobenzyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylpiperidines, while oxidation and reduction can lead to the formation of different piperidine derivatives .

Scientific Research Applications

4-(5-Bromo-2-fluorobenzyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(5-Bromo-2-fluorobenzyl)piperidine can be compared with other similar compounds, such as:

    4-(4-Fluorobenzyl)piperidine: Lacks the bromine atom, resulting in different chemical and biological properties.

    4-(5-Chloro-2-fluorobenzyl)piperidine: Substitutes chlorine for bromine, leading to variations in reactivity and applications.

    4-(5-Bromo-2-chlorobenzyl)piperidine:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties and applications.

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

4-[(5-bromo-2-fluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15BrFN/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2

InChI Key

KXHXVDBZYZOLEX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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